5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Overview
Description
Nitrophenols are compounds of the formula HOC6H4NO2. They are more acidic than phenol itself . They consist of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
The synthesis of nitrophenols can be achieved by nitration of aniline followed by replacement of the amino group via its diazonium derivative . Pyrazole derivatives have been synthesized and analyzed for their different properties .Molecular Structure Analysis
The molecular structure of similar compounds like 5-(3-Nitrophenyl)oxazole-4-carboxylic acid has an average mass of 234.165 Da and a Monoisotopic mass of 234.027664 Da .Chemical Reactions Analysis
Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .Physical And Chemical Properties Analysis
Nitrophenols are yellow solids. For example, 3-nitrophenol has a melting point of 97 °C .Scientific Research Applications
Ionization Constants and Structural Effects
The ionization constants of pyrazole carboxylic acid derivatives, including compounds similar to 5-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, have been studied to understand their chemical behavior. Research indicates that the structure and solvent can significantly affect the acidity of these compounds. Such knowledge is vital in the field of organic chemistry, especially when these compounds are used in synthesis or as intermediates in pharmaceuticals (Alkan et al., 2009).
Crystal Structural Analysis
The crystal structures of similar pyrazole compounds have been analyzed to understand their stereochemical properties. This kind of analysis is crucial for predicting how these compounds might react in different chemical reactions, such as the intramolecular Diels–Alder reaction, and their potential use in material science or drug design (Borisova et al., 2016).
Synthesis and Reactions
Extensive research has been conducted on the synthesis and reactions of pyrazole carboxylic acids, revealing various pathways to create derivatives with potential applications in medicinal chemistry and material science. Understanding the reactions and synthesis pathways of these compounds can lead to the development of new materials or drugs (Şener et al., 2002).
Corrosion Inhibition
Pyrazoline derivatives, structurally related to the compound , have been studied as corrosion inhibitors. This application is significant in the field of material science and engineering, as it can lead to the development of more durable and reliable metals for construction and manufacturing (Lgaz et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-19(10-5-11-20(25)26)22-18(15-8-4-9-16(12-15)23(27)28)13-17(21-22)14-6-2-1-3-7-14/h1-4,6-9,12,18H,5,10-11,13H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYHYDIPOCBEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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